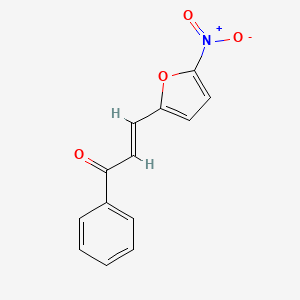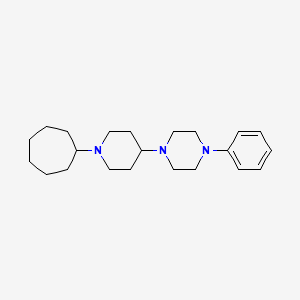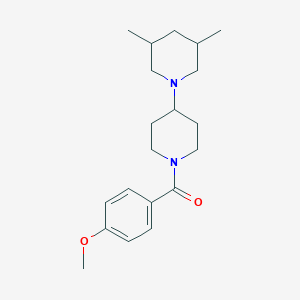
3-(5-Nitrofuran-2-yl)-1-phenylprop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(5-Nitrofuran-2-yl)-1-phenylprop-2-en-1-one is a compound that belongs to the class of nitrofurans, which are known for their broad-spectrum antibacterial properties. This compound has garnered significant interest due to its potent antituberculosis activity and its ability to inhibit specific bacterial enzymes .
Métodos De Preparación
The synthesis of 3-(5-Nitrofuran-2-yl)-1-phenylprop-2-en-1-one typically involves the nitration of furan derivatives followed by various chemical transformations. One common method involves the nitration of furfural using a mixture of nitric acid and acetic anhydride in the presence of sulfuric acid . The resulting nitrofuran derivative can then be further modified to introduce the phenylprop-2-en-1-one moiety through a series of reactions, including oxidation and esterification .
Análisis De Reacciones Químicas
3-(5-Nitrofuran-2-yl)-1-phenylprop-2-en-1-one undergoes several types of chemical reactions, including:
Oxidation: The nitrofuran ring can be oxidized to form various oxidation products.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group. Common reagents used in these reactions include nitric acid, acetic anhydride, sulfuric acid, and various reducing agents Major products formed from these reactions include amino derivatives and other modified furan compounds.
Aplicaciones Científicas De Investigación
3-(5-Nitrofuran-2-yl)-1-phenylprop-2-en-1-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing other biologically active compounds.
Mecanismo De Acción
The mechanism of action of 3-(5-Nitrofuran-2-yl)-1-phenylprop-2-en-1-one involves the inhibition of bacterial enzymes, specifically arylamine N-acetyltransferase (NAT). This enzyme is essential for the intracellular survival of Mycobacterium tuberculosis . By inhibiting NAT, the compound disrupts the bacteria’s metabolic processes, leading to its death .
Comparación Con Compuestos Similares
3-(5-Nitrofuran-2-yl)-1-phenylprop-2-en-1-one is unique due to its potent antituberculosis activity and low cytotoxicity towards mammalian cells . Similar compounds include:
Nitrofurantoin: Used for urinary tract infections.
Nitrofurazone: Used for topical infections.
Furazolidone: Used for bacterial diarrhea and Helicobacter pylori infections. Compared to these compounds, this compound exhibits higher selectivity and potency against Mycobacterium tuberculosis.
Propiedades
Fórmula molecular |
C13H9NO4 |
|---|---|
Peso molecular |
243.21 g/mol |
Nombre IUPAC |
(E)-3-(5-nitrofuran-2-yl)-1-phenylprop-2-en-1-one |
InChI |
InChI=1S/C13H9NO4/c15-12(10-4-2-1-3-5-10)8-6-11-7-9-13(18-11)14(16)17/h1-9H/b8-6+ |
Clave InChI |
ZLDNVNUDRJJGII-SOFGYWHQSA-N |
SMILES isomérico |
C1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(O2)[N+](=O)[O-] |
SMILES canónico |
C1=CC=C(C=C1)C(=O)C=CC2=CC=C(O2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(2-Nitrophenyl)sulfonyl]-4-(1-propylpiperidin-4-yl)piperazine](/img/structure/B10884024.png)
![1-[4-(Naphthalene-1-carbonyl)piperazin-1-yl]-2,2-diphenylethanone](/img/structure/B10884039.png)
![N-[2-(1H-indol-3-yl)ethyl]-4-phenylcyclohexanamine](/img/structure/B10884044.png)
![N'-[3-cyano-1-(furan-2-ylmethyl)-4,5-diphenyl-1H-pyrrol-2-yl]-N,N-dipropylimidoformamide](/img/structure/B10884048.png)
![2-(biphenyl-4-yl)-2-oxoethyl 2-[2-({2-[2-(biphenyl-4-yl)-2-oxoethoxy]-2-oxoethyl}amino)-2-oxoethyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate](/img/structure/B10884049.png)
![N'-{(3E)-1-[(dibutylamino)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-2-({[(E)-(4-methoxyphenyl)methylidene]amino}oxy)acetohydrazide](/img/structure/B10884053.png)
![1-[(4-Bromophenyl)methyl]-4-[(2-chlorophenyl)methyl]piperazine](/img/structure/B10884059.png)
methanone](/img/structure/B10884064.png)

![2-(4-chlorophenoxy)-1-{4-[(9-ethyl-9H-carbazol-3-yl)methyl]piperazin-1-yl}ethanone](/img/structure/B10884079.png)
![2-{5-[(E)-2-(4-Methoxy-phenyl)-vinyl]-2H-[1,2,4]triazol-3-yl}-phenol](/img/structure/B10884088.png)
![4-[1-(1,3-Benzodioxol-5-ylmethyl)piperidin-4-yl]-2,6-dimethylmorpholine](/img/structure/B10884093.png)
![(2,3-Dimethoxyphenyl)[4-(pyridin-3-ylmethyl)piperazin-1-yl]methanone](/img/structure/B10884094.png)
